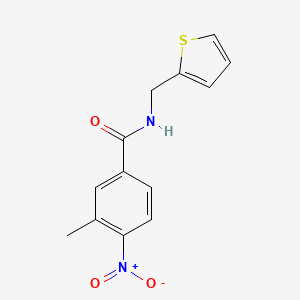![molecular formula C13H14N4O2S B5698780 N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)
N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, also known as MPTC, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MPTC is a member of the thiadiazole family, which is known for its diverse pharmacological properties. In
作用機序
The mechanism of action of N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell survival and proliferation. This compound has also been shown to inhibit the activity of the MAPK/ERK pathway, which is another important signaling pathway involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and MMP-9. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. This compound is also soluble in a variety of solvents, which makes it easy to work with in lab experiments. However, one limitation of this compound is that it has poor aqueous solubility, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide. One area of research is to further investigate the mechanism of action of this compound and its effects on signaling pathways involved in cancer cell growth and proliferation. Another area of research is to explore the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound to evaluate its potential for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, particularly in the treatment of cancer. The synthesis method of this compound is relatively simple and yields a high-purity compound. This compound has been shown to have potent anti-cancer activity and to inhibit various signaling pathways involved in cancer cell growth and proliferation. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential for clinical use.
合成法
The synthesis of N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide involves the reaction of 4-(4-morpholinyl)aniline with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to yield this compound. This method has been successfully used to produce this compound with high purity and yield.
科学的研究の応用
N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(12-9-14-20-16-12)15-10-1-3-11(4-2-10)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHYQQXXGYMEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)
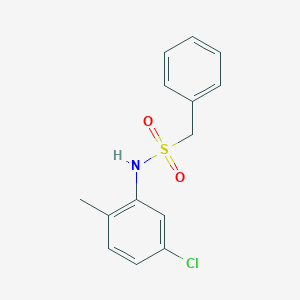
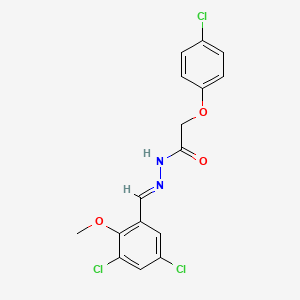
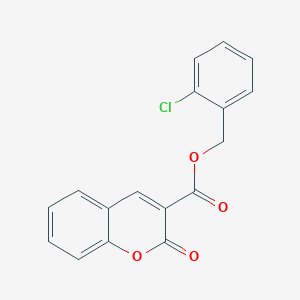
![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
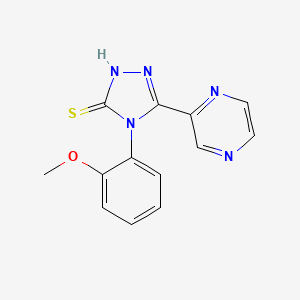
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)
